

PAC-113 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: PAC-113

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An In-depth Analysis of a Promising Antifungal Peptide and its Derivatives

Introduction

PAC-113 is a 12-amino-acid cationic peptide derived from histatin 5, a naturally occurring protein in human saliva.^[1] Its sequence is Ac-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-NH₂. **PAC-113** has demonstrated significant antifungal activity, particularly against *Candida albicans*, a prevalent fungal pathogen, and has shown promise in clinical trials for treating oral candidiasis in immunocompromised individuals.^{[1][2]} This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of **PAC-113**, detailing the impact of structural modifications on its antifungal efficacy and cytotoxicity. The information presented herein is intended to guide researchers and drug development professionals in the design of novel and more potent antifungal agents based on the **PAC-113** scaffold.

Structure-Activity Relationship of PAC-113 Analogs

The antifungal activity of **PAC-113** is intrinsically linked to its amino acid sequence and overall physicochemical properties. Studies involving systematic modifications of the peptide have elucidated key structural features essential for its function. The following tables summarize the quantitative data from these SAR studies, focusing on antifungal potency and effects on mammalian cells.

Antifungal Activity of PAC-113 and its Analogs

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The data below, primarily against *Candida albicans*, highlights the importance of specific residues and the C-terminal region for antifungal activity.

Peptide/Analog	Sequence	Modification	MIC (µg/mL) vs. <i>C. albicans</i>	Reference
PAC-113	AKRHHGYKRKFH	Parent Peptide	3.13	[2]
N-terminal truncated P-113	RHHGYKRKFH	Deletion of Ala-Lys at N-terminus	>50	[2]
C-terminal truncated P-113	AKRHHGYKRK	Deletion of Phe-His at C-terminus	>50	[2]
P-113 (Lys2 -> Gln)	AQRHHGYKRKFH	Substitution at position 2	Inactive	[2]
P-113 (Lys10 -> Gln)	AKRHHGYKRQFH	Substitution at position 10	Inactive	[2]
Bip-P-113	AKRHHGYK(Bip)RKHFH	Histidine replaced with Biphenylalanine	3.13	[2]
Dip-P-113	AKRHHGYK(Dip)RKHFH	Histidine replaced with Diphenylalanine	3.13	[2]
P-113Du	(AKRHHGYKRKFH) ₂	Dimer of PAC-113	-	[3]
P-113Tri	(AKRHHGYKRKFH) ₃	Trimer of PAC-113	-	[3]

Key Findings from Antifungal Activity Data:

- **Terminal Regions are Crucial:** Truncation of either the N- or C-terminus of **PAC-113** results in a dramatic loss of antifungal activity, indicating that the full 12-amino-acid sequence is necessary for its function.[2]
- **Cationic Residues are Essential:** The substitution of the cationic lysine residues at positions 2 and 10 with the neutral amino acid glutamine leads to the inactivation of the peptide.[2] This underscores the importance of the overall positive charge for the initial interaction with the negatively charged fungal cell surface.
- **Hydrophobicity Enhances Salt Resistance:** While the MIC values for Bip-P-113 and Dip-P-113 in standard media are similar to the parent peptide, these hydrophobic derivatives exhibit significantly improved activity in high-salt conditions, a known limitation of **PAC-113**. [2]
- **Multimerization Boosts Potency:** Dimerization and trimerization of **PAC-113** (P-113Du and P-113Tri) lead to enhanced antifungal activity.[3]

Cytotoxicity and Hemolytic Activity

A critical aspect of drug development is ensuring the selectivity of a compound for its target pathogen over host cells. The following table summarizes the available data on the cytotoxicity of **PAC-113** and its derivatives against mammalian cells.

Peptide/Analog	Assay	Cell Line/Target	Result	Reference
PAC-113	Hemolytic Activity	Human Red Blood Cells	>192 µg/mL (50% lysis)	[3]
P-113Du	Hemolytic Activity	Human Red Blood Cells	>384 µg/mL (50% lysis)	[3]
P-113Tri	Hemolytic Activity	Human Red Blood Cells	>576 µg/mL (50% lysis)	[3]
PAC-113	Cytotoxicity (MTT Assay)	Human Gingival Epithelial Cells	Low cytotoxicity	[3]
P-113Du	Cytotoxicity (MTT Assay)	Human Gingival Epithelial Cells	Low cytotoxicity	[3]
P-113Tri	Cytotoxicity (MTT Assay)	Human Gingival Epithelial Cells	Low cytotoxicity	[3]
Nal-P-113	Cytotoxicity	Human Periodontal Ligament Stem Cells & Gingival Epithelial Cells	Not toxic at lower concentrations	[4]

Key Findings from Cytotoxicity Data:

- **Low Hemolytic Activity:** **PAC-113** and its multimeric derivatives exhibit low hemolytic activity, indicating a favorable safety profile in this regard.[3]
- **Low Cytotoxicity to Oral Cells:** The peptides show low toxicity towards human gingival epithelial cells, which is particularly relevant for their intended use in treating oral candidiasis. [3]
- **Modified Peptides Maintain Safety:** The modified peptide Nal-P-113, where histidine residues are replaced by β -naphthylalanine, also demonstrates a good safety profile at effective concentrations.[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of antifungal compounds. The following sections outline the key methodologies employed in the characterization of **PAC-113** and its analogs.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- 96-well microtiter plates
- *Candida albicans* strain (e.g., ATCC 90028)
- Yeast extract-peptone-dextrose (YPD) broth
- **PAC-113** and its analogs, dissolved in a suitable solvent (e.g., sterile water)
- Spectrophotometer

Procedure:

- **Inoculum Preparation:** A single colony of *C. albicans* is inoculated into YPD broth and incubated overnight at 30°C. The culture is then diluted to achieve a starting concentration of approximately 1×10^5 colony-forming units (CFU)/mL.
- **Serial Dilution:** The peptides are serially diluted in YPD broth in the wells of a 96-well plate to achieve a range of concentrations.
- **Inoculation:** Each well is inoculated with the prepared fungal suspension. A positive control well (fungus without peptide) and a negative control well (broth only) are included.
- **Incubation:** The plate is incubated at 30°C for 24-48 hours.

- **MIC Determination:** The MIC is determined as the lowest concentration of the peptide at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

- Human cell line (e.g., human gingival fibroblasts)
- 96-well cell culture plates
- Complete cell culture medium
- **PAC-113** and its analogs
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cell culture medium is replaced with fresh medium containing various concentrations of the peptides. A vehicle control (medium with the same amount of solvent used to dissolve the peptides) is also included.
- **Incubation:** The plate is incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ atmosphere.

- **MTT Addition:** The medium is removed, and MTT solution is added to each well. The plate is then incubated for a further 2-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution.
- **Absorbance Measurement:** The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value (the concentration of the peptide that causes 50% inhibition of cell viability) is determined.

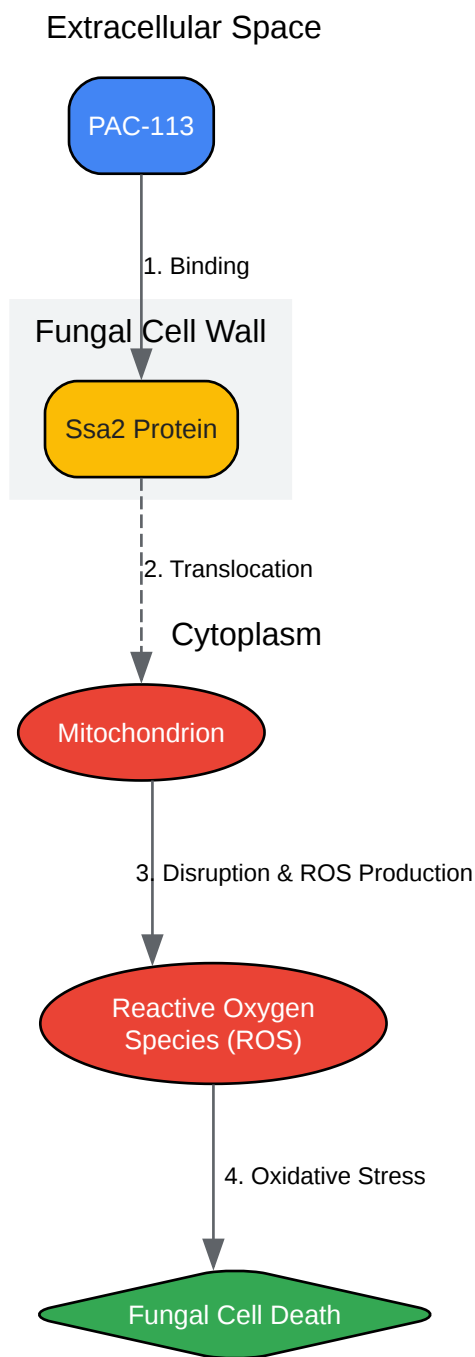
Mechanism of Action and Signaling Pathways

The antifungal activity of **PAC-113** is a multi-step process that involves initial binding to the fungal cell surface, followed by internalization and subsequent disruption of cellular processes.

PAC-113 Antifungal Mechanism

The primary mechanism of action for **PAC-113** against *C. albicans* involves a non-lytic pathway:

- **Electrostatic Interaction:** The positively charged **PAC-113** peptide is initially attracted to the negatively charged components of the fungal cell wall.[\[2\]](#)
- **Binding to Ssa2 Protein:** **PAC-113** then specifically binds to the cell surface protein Ssa2, a member of the Hsp70 family of heat shock proteins.[\[1\]](#)[\[2\]](#)
- **Translocation:** This interaction facilitates the translocation of **PAC-113** across the cell wall and membrane into the fungal cytoplasm.[\[1\]](#)[\[2\]](#)
- **Intracellular Targeting and Cell Death:** Once inside the cell, **PAC-113** disrupts essential cellular processes, leading to fungal cell death. While the precise intracellular targets are still under investigation, evidence suggests that it may interfere with mitochondrial function and induce the production of reactive oxygen species (ROS).

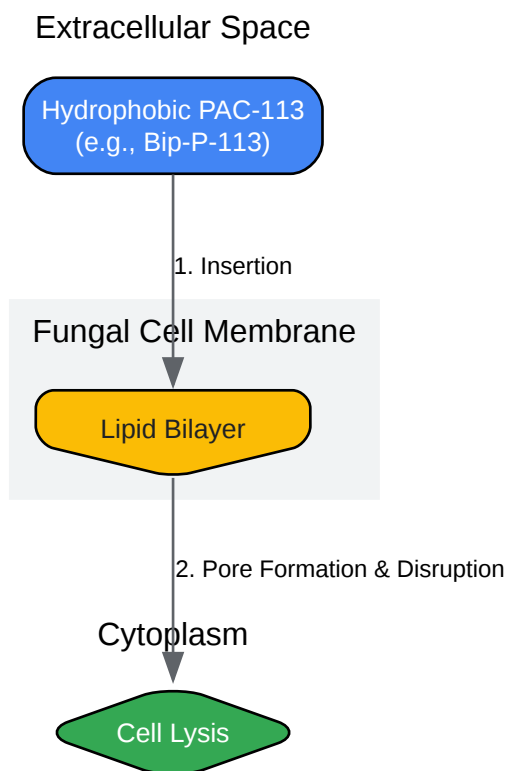


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PAC-113 Mechanism of Action

Mechanism of Hydrophobic PAC-113 Analogs

In contrast to the parent peptide, hydrophobic derivatives of **PAC-113**, such as Bip-P-113, appear to have a different primary mechanism of action. Their increased hydrophobicity facilitates direct interaction with and disruption of the fungal cell membrane, leading to pore formation and cell lysis. This direct membrane activity may also contribute to their enhanced stability and activity in high-salt environments.

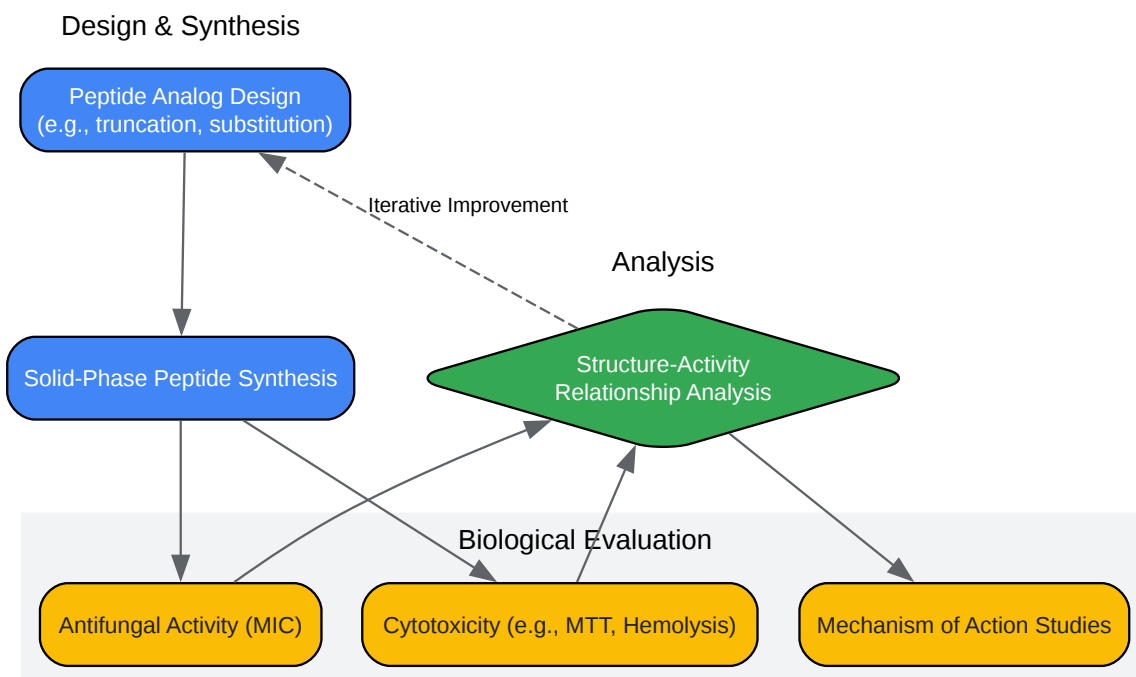


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*Hydrophobic **PAC-113** Analog Mechanism*

Experimental Workflow for SAR Studies

The systematic evaluation of **PAC-113** analogs follows a logical progression from synthesis to biological characterization.



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Workflow for **PAC-113** SAR Studies

Conclusion

The structure-activity relationship studies of **PAC-113** have provided invaluable insights into the design of potent and selective antifungal peptides. The key takeaways for drug development professionals are the critical roles of the peptide's full length, the presence of cationic residues for initial interaction and translocation, and the potential for enhancing salt resistance and altering the mechanism of action through the introduction of hydrophobicity. The low cytotoxicity of **PAC-113** and its derivatives against human cells further underscores their therapeutic potential. Future research should focus on optimizing the balance between antifungal potency, salt resistance, and cytotoxicity to develop next-generation antifungal agents based on the promising **PAC-113** scaffold.

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